![molecular formula C8H14SSi B091430 2-(Trimethylsilyl)-5-methylthiophene CAS No. 18387-92-3](/img/structure/B91430.png)
2-(Trimethylsilyl)-5-methylthiophene
Overview
Description
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . Compounds with trimethylsilyl groups are not normally found in nature .
Synthesis Analysis
Trimethylsilyl groups are often introduced into organic molecules using trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (i.e., pyridine, triethylamine, or 2,6-lutidine) in dichloromethane .Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . They may also be used as temporary protecting groups during chemical synthesis .Scientific Research Applications
Synthesis and Reactivity Studies : Davies, Spagnolo, and Zanirato (1995) investigated the synthesis and thermal reactivity of 2-azido-5-trimethylsilylthiophene and its analogs, highlighting their chemical reactivity and kinetic behavior in cycloaddition and thermal decomposition reactions (Davies, Spagnolo, & Zanirato, 1995).
Electropolymerization and Characterization : Sauvajol et al. (1994) studied the electropolymerization of silythiophene monomers, including derivatives of 2-(Trimethylsilyl)-5-methylthiophene, and analyzed polythiophene films using FT-IR and Raman spectroscopy. Their research focused on understanding the structural properties and conjugation lengths of these polymers (Sauvajol et al., 1994).
Electrooxidation Studies : Guay et al. (1992) explored the electrooxidation of alpha,alpha-coupled thiophene oligomers with terminal trimethylsilyl groups, providing insights into the redox behavior and electronic properties of these materials (Guay et al., 1992).
Selective Electrochemical Silylation : Deffieux et al. (1996) conducted research on the selective electrochemical trimethylsilylation of halothiophenes, including the synthesis of various trimethylsilyl thiophene derivatives, and studied their reactivity and selectivity (Deffieux et al., 1996).
Optical Properties of Silylated Oligothiophenes : Inubushi et al. (2014) investigated the structures and optical properties of tris(trimethylsilyl)silylated oligothiophene derivatives. They focused on the bathochromic shifts and fluorescence quantum yields, enhancing understanding of the interaction between silicon and thiophene rings (Inubushi et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
trimethyl-(5-methylthiophen-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPIKOKEIPRFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375380 | |
Record name | 2-(Trimethylsilyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)-5-methylthiophene | |
CAS RN |
18387-92-3 | |
Record name | 2-(Trimethylsilyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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